

Technical Guide: Structure Elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Morpholino-1,3-thiazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and detailed structural elucidation of **2-Morpholino-1,3-thiazole-5-carbaldehyde**, a key intermediate in the development of novel therapeutics. This document outlines a probable synthetic protocol and the application of modern analytical techniques for its structural confirmation.

Introduction

2-Morpholino-1,3-thiazole-5-carbaldehyde ($C_8H_{10}N_2O_2S$, Molar Mass: 198.24 g/mol) is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common feature in molecules developed for a range of therapeutic areas, including oncology and infectious diseases. Accurate synthesis and unambiguous structure determination are critical for its application in drug discovery and development. This guide details the necessary experimental procedures and data interpretation for these purposes.

Synthesis

A plausible and efficient method for the synthesis of **2-Morpholino-1,3-thiazole-5-carbaldehyde** is the Vilsmeier-Haack formylation of 2-morpholothiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

- 2-Morpholinothiazole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane.
- The solution is cooled to 0 °C in an ice bath.
- Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
- A solution of 2-morpholinothiazole (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford **2-Morpholino-1,3-thiazole-5-carbaldehyde** as a solid.

Structure Elucidation

The structure of the synthesized **2-Morpholino-1,3-thiazole-5-carbaldehyde** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), would be employed for complete assignment.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Standard pulse programs are used to acquire ^1H , $^{13}\text{C}\{^1\text{H}\}$, DEPT-135, COSY, HSQC, and HMBC spectra.

The expected chemical shifts are based on typical values for morpholine and thiazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

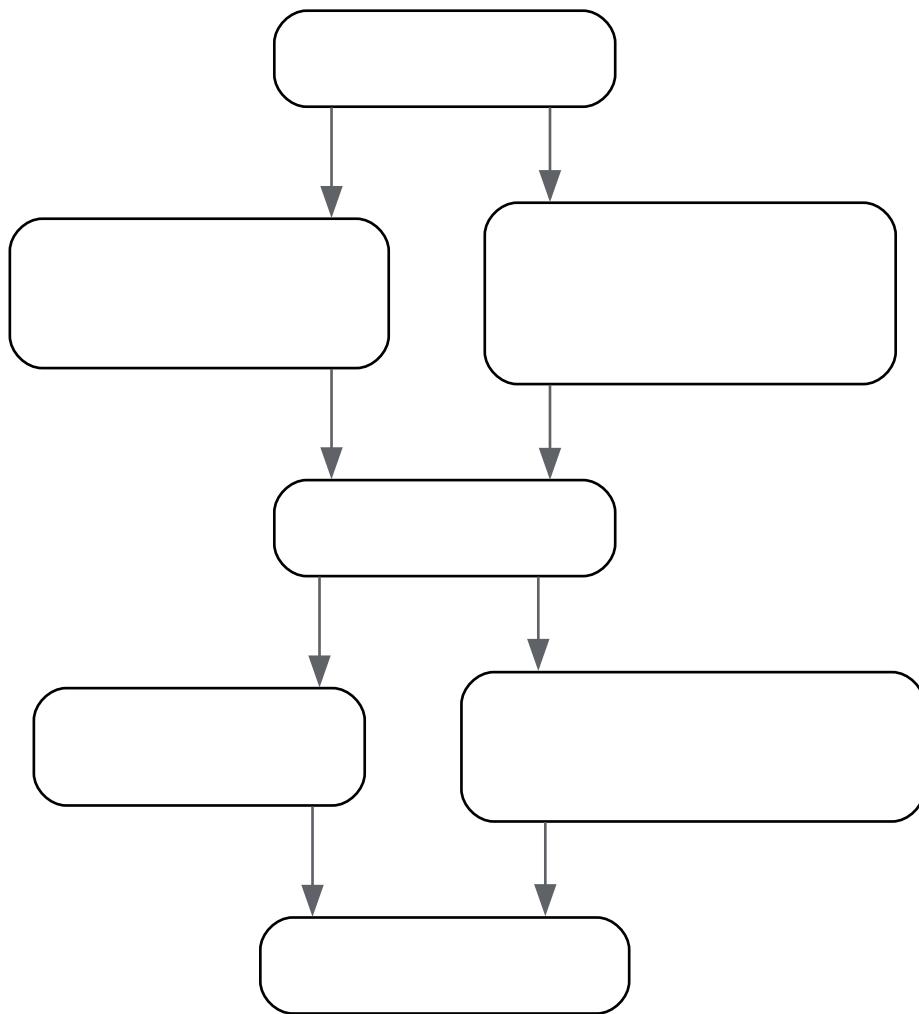
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.85	s	1H	-CHO
~7.90	s	1H	Thiazole H-4
~3.80	t, $J = 4.8$ Hz	4H	Morpholine - $\text{CH}_2\text{-O}$
~3.60	t, $J = 4.8$ Hz	4H	Morpholine - $\text{CH}_2\text{-N}$

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	DEPT-135	Assignment
~185.0	CH	-CHO
~170.0	Cq	Thiazole C-2
~145.0	Cq	Thiazole C-5
~120.0	CH	Thiazole C-4
~66.5	CH ₂	Morpholine - $\text{CH}_2\text{-O}$
~48.0	CH ₂	Morpholine - $\text{CH}_2\text{-N}$

Interpretation Workflow:

A logical workflow for the interpretation of the NMR data is essential for unambiguous structure confirmation.



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Caption: NMR data interpretation workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Instrumentation:

- A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

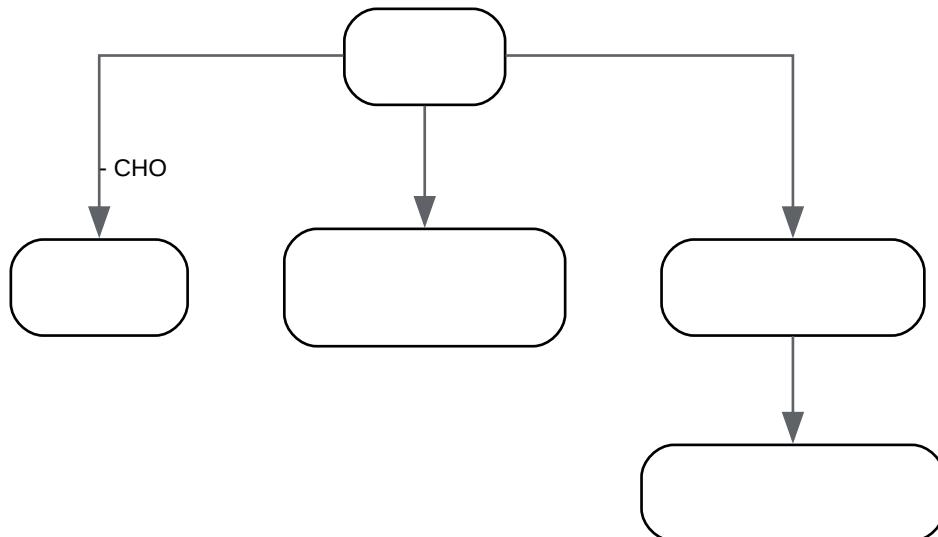
- The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	199.0536	~199.0536
$[M+Na]^+$	221.0355	~221.0355

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule $[M+H]^+$ is expected to proceed through characteristic losses of the morpholine and thiazole moieties.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combination of a well-defined synthetic protocol, such as the Vilsmeier-Haack reaction, and comprehensive structural analysis using high-field NMR spectroscopy and high-resolution mass spectrometry allows for the unambiguous synthesis and characterization of **2-Morpholino-1,3-thiazole-5-carbaldehyde**. The detailed experimental procedures and expected data presented in this guide provide a solid framework for researchers in the field of drug discovery and development.

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References

- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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